molecular formula C6H8ClF3N2S B2598446 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1281872-51-2

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2598446
CAS No.: 1281872-51-2
M. Wt: 232.65
InChI Key: KMNPNVVDCRSSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a primary amine hydrochloride salt featuring a thiazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. This compound is supplied by American Elements in high-purity grades (99%–99.999%) and is utilized in life science research, including pharmaceuticals and materials chemistry .

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S.ClH/c7-6(8,9)4-3-12-5(11-4)1-2-10;/h3H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNPNVVDCRSSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent can yield the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in this compound facilitates nucleophilic substitution reactions. These reactions often occur under mild conditions due to the electron-withdrawing effect of the trifluoromethyl group, which activates the thiazole ring toward electrophilic attack.

Key Examples:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form secondary amines.

  • Acylation: Forms amides when treated with acetyl chloride or benzoyl chloride in DMF at 70°C.

Reaction Conditions:

Reaction TypeReagents/ConditionsYieldReference
AlkylationCH₃I, K₂CO₃, DMF, 70°C85%
AcylationAcCl, DMF, 70°C78%

Oxidation and Reduction

The trifluoromethyl group stabilizes intermediates during redox reactions, enabling selective transformations:

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the amine to a nitro group.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative.

Mechanistic Insight:
The electron-deficient thiazole ring directs oxidation to the amine moiety, while reduction preferentially saturates the heterocycle .

Ring Modification Reactions

The thiazole core undergoes electrophilic substitution at the 5-position due to the trifluoromethyl group’s meta-directing effect:

  • Bromination: Reacts with N-bromosuccinimide (NBS) in CCl₄ to yield 5-bromo derivatives .

  • Suzuki Coupling: Participates in palladium-catalyzed cross-couplings with aryl boronic acids .

Data:

ReactionReagentsProductYieldReference
BrominationNBS, CCl₄, 0°C5-Bromo-thiazole derivative72%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl-thiazole hybrid65%

Condensation Reactions

The amine group reacts with carbonyl compounds to form imines or Schiff bases:

  • Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) in ethanol to generate stable imines .

  • Cyclization: Reacts with β-ketoesters to form pyrimidine-fused thiazoles under basic conditions .

Example:

\text{Thiazole-amine} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{RCH=N-Thiazole} \quad (\text{Yield: 68%}) \quad[7]

Acid-Base Reactions

As a hydrochloride salt, it readily undergoes neutralization with bases:

  • Deprotonation: Treatment with NaOH releases the free amine, which is more reactive in organic solvents .

  • Salt Formation: Reacts with sulfonic acids to form water-soluble sulfonate salts for pharmaceutical formulations.

Interaction with Biological Targets

While not a traditional "chemical reaction," its binding to enzymes and receptors involves non-covalent interactions:

  • Hydrogen Bonding: The amine and thiazole nitrogen atoms form H-bonds with residues like Asp128 and Tyr308 in kinase targets .

  • Hydrophobic Interactions: The trifluoromethyl group enhances binding to hydrophobic pockets in proteins.

Key Findings:

  • Inhibits CDK4/6 enzymes with IC₅₀ values < 100 nM .

  • Modulates δ-opioid receptors via π-π stacking interactions .

Stability Under Various Conditions

  • Thermal Stability: Decomposes above 200°C, releasing HF gas .

  • pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH > 10).

Comparison with Analogues

CompoundKey Reaction DifferenceReference
2-Amino-4-methylthiazoleLower electrophilicity; slower alkylation
5-Trifluoromethylthiazole-2-carboxylic acidEnhanced solubility in polar solvents

This compound’s reactivity is driven by its trifluoromethyl-thiazole scaffold and primary amine group, enabling diverse transformations critical for pharmaceutical and materials science applications. Experimental data underscore its versatility in nucleophilic, redox, and coupling reactions, with industrial methods ensuring scalable synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole moiety is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research has shown that derivatives of thiazole exhibit significant potential in drug development.

Anticancer Activity

Recent studies have highlighted the effectiveness of thiazole derivatives against various cancer cell lines. For instance:

  • A series of thiazole-pyridine hybrids demonstrated potent activity against breast cancer cells (IC₅₀ = 5.71 μM), outperforming standard treatments like 5-fluorouracil .
  • Another study synthesized thiazole derivatives that exhibited notable inhibitory effects on colon carcinoma HCT-15 and lung cancer NCI-H322 M cell lines .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. Compounds containing the thiazole ring have shown effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL .

Agricultural Applications

The unique properties of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride extend to agricultural chemistry as well. Thiazole-based compounds are being investigated for their potential as fungicides and herbicides due to their ability to inhibit specific metabolic pathways in plants and fungi.

Fungicidal Activity

Studies indicate that thiazole derivatives can disrupt fungal cell wall synthesis and other critical processes, making them suitable candidates for developing new fungicides .

Material Science Applications

In addition to biological applications, thiazole compounds are being researched for their utility in material science. Their unique electronic properties make them suitable for use in organic electronics and photonic devices.

Conductive Polymers

Research has shown that incorporating thiazole units into polymer backbones can enhance conductivity and optical properties, paving the way for innovative applications in sensors and electronic devices .

Summary of Case Studies

StudyApplicationFindings
AnticancerThiazole-pyridine hybrids showed IC₅₀ = 5.71 μM against breast cancer cells.
AntimicrobialDerivatives exhibited MIC = 0.09 µg/mL against Mycobacterium tuberculosis.
AgricultureThiazole compounds demonstrated potential as new fungicides.
Material ScienceEnhanced conductivity in polymers with thiazole units was observed.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Features References
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride C₆H₉ClF₃N₂S ~228.66 4-CF₃-thiazole Hydrochloride High lipophilicity, metabolic stability
2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride C₁₂H₂₀ClN₃OS 289.82 3,4-Dimethylpyrrolidine carbonyl Hydrochloride Enhanced solubility due to polar carbonyl group
2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride C₆H₁₂Cl₂N₂S 223.14 4-methyl-thiazole Dihydrochloride Increased solubility (dihydrochloride salt)
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ 224.70 Phenyl-triazole hybrid Hydrochloride Dual heterocyclic system with hydrogen-bonding potential
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T) C₁₁H₁₆ClNO₂S 277.77 Methylthio-phenyl Hydrochloride Psychedelic analog with serotonin receptor affinity

Functional Group Impact

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The target compound’s -CF₃ group increases electronegativity and lipophilicity compared to the methyl-substituted analog (). This may enhance membrane permeability and target binding in hydrophobic pockets.
  • Thiazole vs. Triazole: Thiazole (sulfur and nitrogen) and triazole (three nitrogen atoms) differ in hydrogen-bonding capacity. Triazole-containing compounds (e.g., ) may exhibit stronger interactions with polar residues in enzymes or receptors.
  • Salt Form: The dihydrochloride salt in improves aqueous solubility compared to the monohydrochloride form of the target compound, which is critical for in vivo applications.

Biological Activity

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound with significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

  • Chemical Formula : C₆H₇F₃N₂S
  • Molecular Weight : 196.2 g/mol
  • IUPAC Name : 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine
  • CAS Number : 642081-23-0

Biological Activity Overview

The biological activity of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride has been investigated in various studies, showing promise in several therapeutic areas:

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine have shown IC₅₀ values in the low micromolar range against various cancer cell lines. A study highlighted that thiazole compounds with specific substitutions can enhance cytotoxic effects against tumor cells, suggesting a strong correlation between structure and activity .

CompoundIC₅₀ (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amineTBDTBD

The mechanism by which thiazole derivatives exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies using molecular dynamics simulations have suggested that these compounds interact with key proteins involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

Additionally, thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. The trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compounds, facilitating their action against bacterial and fungal pathogens .

Case Studies

  • Trypanosoma brucei Inhibition : A recent study focused on a series of thiazole derivatives for treating human African trypanosomiasis (HAT). The compounds were screened for their ability to inhibit Trypanosoma brucei, leading to the identification of several potent inhibitors with favorable pharmacokinetic profiles .
    • Key Findings :
      • Compounds showed significant potency in vitro.
      • Optimization for blood-brain barrier penetration was essential for efficacy.
  • Cytotoxicity Against Cancer Cells : Another study evaluated a range of thiazole-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that specific structural modifications could significantly enhance their anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the thiazole ring and substituents affect biological activity:

  • Substitution Effects : The presence of electron-withdrawing groups like trifluoromethyl at position 4 enhances the compound's potency.
  • Ring Structure : The thiazole ring is essential for maintaining biological activity; modifications can lead to loss of efficacy.

Q & A

Synthesis and Optimization

Q: What synthetic routes are reported for 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiazole ring formation can involve reacting α-bromoketones with thiourea derivatives under acidic conditions. Key parameters include:

  • Temperature control (e.g., maintaining 0–5°C during thiourea addition to suppress side reactions) .
  • Solvent selection (e.g., ethanol or acetonitrile for improved solubility of intermediates) .
  • Purification steps (e.g., recrystallization from ethanol/water mixtures to achieve >95% purity) .
    Advanced optimization may involve Design of Experiments (DoE) to assess interactions between variables like pH, stoichiometry, and reaction time.

Structural Characterization

Q: What analytical techniques are critical for confirming the molecular structure and purity of this compound? A:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify the trifluoromethyl-thiazole moiety (e.g., CF3_3 signal at ~110–120 ppm in 19^{19}F NMR) and ethylamine backbone .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C9_9H11_{11}ClF3_3N2_2S requires m/z 283.03 [M+H]+^+) .
  • X-ray Crystallography: SHELX software (via SHELXL) refines crystal structures to resolve bond angles and hydrogen bonding patterns .

Stability and Storage

Q: How should this compound be stored to ensure long-term stability, and what degradation products are observed under suboptimal conditions? A:

  • Storage: 2–8°C in airtight, light-protected containers to prevent hydrolysis of the thiazole ring or amine hydrochloride salt .
  • Degradation pathways: Elevated temperatures (>25°C) may lead to:
    • Hydrolysis: Formation of 4-(trifluoromethyl)thiazole-2-carboxylic acid (detected via LC-MS).
    • Oxidation: Amine group degradation to nitriles or imines (monitored by TLC or HPLC) .

Biological Activity and Receptor Interactions

Q: What biological targets or receptors has this compound been investigated against, and what assays are used to study its activity? A:

  • Serotonin receptors (5-HT): Structural analogs (e.g., phenylalkylamine derivatives) show affinity for 5-HT2A_{2A} and 5-HT1A_{1A} receptors in radioligand binding assays (IC50_{50} values in µM range) .
  • Enzyme inhibition: Thiazole derivatives are tested against kinases (e.g., JAK3) using fluorescence polarization assays .
  • Cellular assays: Cytotoxicity profiling in HEK293 or HepG2 cells (MTT assay) to assess therapeutic potential .

Analytical Method Development

Q: What chromatographic methods are recommended for quantifying this compound in complex matrices? A:

  • HPLC: C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm .
  • LC-MS/MS: ESI+ mode with MRM transitions (e.g., 283 → 154 for quantification; LOD <10 ng/mL) .

Mechanistic Studies in Organic Synthesis

Q: How is this compound utilized as a building block in multicomponent reactions or heterocyclic synthesis? A:

  • Mannich reactions: The ethylamine moiety participates in three-component condensations with aldehydes and ketones to form β-amino carbonyl derivatives .
  • Thiazole functionalization: The 4-trifluoromethyl group directs electrophilic substitution (e.g., bromination at C5 for cross-coupling reactions) .

Computational Modeling and Docking Studies

Q: What computational approaches are used to predict binding modes or physicochemical properties? A:

  • Molecular docking (AutoDock Vina): Docking into 5-HT2A_{2A} receptor (PDB: 6WGT) predicts H-bonding with Ser159 and hydrophobic interactions with Phe340 .
  • DFT calculations: Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces (EPS) to assess nucleophilic/electrophilic sites .

Safety and Handling Protocols

Q: What safety measures are essential when handling this compound in laboratory settings? A:

  • PPE: Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during weighing to avoid inhalation of fine particles.
  • Waste disposal: Neutralize with 1M NaOH before incineration to minimize environmental release of fluorinated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.